5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride
Overview
Description
5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is a white solid that is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile. This reaction is usually carried out in the presence of a catalyst such as copper(I) chloride under mild conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction. This step often involves the use of pyrrolidine and a suitable leaving group attached to the tetrazole ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine
Medically, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyrrolidin-2-yl)isoxazole hydrochloride
- 5-(Pyrrolidin-2-yl)-1H-1,2,3-triazole hydrochloride
- 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride
Uniqueness
Compared to these similar compounds, 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride is unique due to its specific tetrazole ring structure. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in the other compounds. Additionally, the presence of the pyrrolidine group further differentiates it by influencing its biological activity and interaction with molecular targets.
Properties
IUPAC Name |
5-pyrrolidin-2-yl-2H-tetrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSLLRDADMUYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171522-63-6 | |
Record name | 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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